Cyclobuta[b]isoxazolo[4,5-e]pyridine
Description
Significance of Polycyclic Nitrogen-Containing Heterocycles in Advanced Chemical Research
Polycyclic nitrogen-containing heterocycles are a cornerstone of modern chemical research, primarily due to their prevalence in biologically active compounds and functional materials. These complex scaffolds are integral to the structure of numerous natural products, including alkaloids and vitamins, as well as a vast array of synthetic pharmaceuticals. nih.govbeilstein-journals.org The presence of nitrogen atoms within these cyclic systems imparts specific physicochemical properties, such as the ability to form hydrogen bonds and coordinate with metal ions, which are crucial for biological interactions. digitgaps.com Consequently, modifications to the heterocyclic core can significantly influence a molecule's therapeutic effects, including its anti-inflammatory, antibacterial, and antitumor properties. beilstein-journals.org The structural rigidity and defined three-dimensional shape of polycyclic systems also make them attractive for applications in materials science, such as in the development of organic conductors and dyes. digitgaps.com
Overview of Structural Classes: Cyclobutanes, Isoxazoles, and Pyridines in Fused Architectures
The constituent rings of Cyclobuta[b]isoxazolo[4,5-e]pyridine each contribute unique structural and electronic features:
Isoxazoles: This five-membered heterocyclic ring contains both a nitrogen and an oxygen atom in a 1,2-arrangement. The isoxazole (B147169) ring is a common feature in many pharmaceuticals and can be considered a bioisostere for other functional groups. nih.govnih.gov The N-O bond within the isoxazole ring is relatively weak and can be cleaved under reductive conditions, providing a pathway for further synthetic transformations. researchgate.net
Pyridines: As a six-membered aromatic heterocycle containing one nitrogen atom, pyridine (B92270) is a fundamental building block in organic chemistry. nih.govbeilstein-journals.org Its aromaticity confers stability, while the nitrogen atom provides a site for functionalization and influences the electronic properties of the ring system. Fused pyridine derivatives are common in a wide range of biologically active molecules. nih.gov
The fusion of these three distinct ring systems in a linear fashion results in a planar, rigid structure with a unique combination of steric and electronic properties.
Historical Context of Isoxazolo-Pyridine Systems and Cyclobutane (B1203170) Annulation in Organic Synthesis
The synthesis of isoxazolo-pyridine systems has been an area of interest for several decades, with the first examples being reported in the mid-20th century. beilstein-journals.orgevitachem.com Early methods often involved the construction of one ring onto the other, either by annulating an isoxazole fragment to a pre-existing pyridine ring or vice versa. beilstein-journals.org More recent synthetic strategies have focused on multicomponent reactions and the use of advanced catalytic systems to improve efficiency and access a wider range of derivatives. nih.gov These compounds have been investigated for various biological activities, including as potential anticancer and antibacterial agents.
The annulation, or fusion, of a cyclobutane ring to other cyclic systems is a well-established strategy in organic synthesis. beilstein-journals.org Photochemical [2+2] cycloadditions are a common method for constructing cyclobutane rings. researchgate.net The inherent ring strain of cyclobutanes makes them useful precursors in synthesis, as the four-membered ring can be selectively opened to afford more complex structures. researchgate.net While the specific annulation of a cyclobutane ring to an isoxazolo-pyridine core to form this compound is not widely documented in the scientific literature, the principles of cyclobutane synthesis provide a theoretical basis for how such a fusion could be achieved.
Physicochemical Properties and Spectroscopic Data
Table 1: Predicted Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₄N₂O | nih.gov |
| Molar Mass | 144.13 g/mol | nih.gov |
| IUPAC Name | 11-oxa-2,10-diazatricyclo[6.3.0.0³,⁶]undeca-1,3,5,7,9-pentaene | nih.gov |
| CAS Number | 117025-03-3 | nih.gov |
| Density | 1.57±0.1 g/cm³ | |
| Boiling Point | 404.5±28.0 °C |
This data is based on computational predictions and has not been experimentally verified.
Structure
2D Structure
3D Structure
Properties
CAS No. |
117025-03-3 |
|---|---|
Molecular Formula |
C8H4N2O |
Molecular Weight |
144.133 |
InChI |
InChI=1S/C8H4N2O/c1-2-7-5(1)3-6-4-9-11-8(6)10-7/h1-4H |
InChI Key |
OTHGMZHTASJFDI-UHFFFAOYSA-N |
SMILES |
C1=CC2=C1C=C3C=NOC3=N2 |
Synonyms |
Cyclobut[b]isoxazolo[4,5-e]pyridine (9CI) |
Origin of Product |
United States |
Retrosynthetic Analysis of Cyclobuta B Isoxazolo 4,5 E Pyridine Scaffolds
Strategic Disconnections for the Cyclobutane (B1203170) Ring
The formation of a four-membered cyclobutane ring fused to a heterocyclic system is a critical aspect of the synthesis. Retrosynthetically, this involves disconnecting the two carbon-carbon bonds that form the cyclobutane ring.
A primary strategy for this disconnection is the reverse of a [2+2] cycloaddition reaction. nih.govbaranlab.org This approach is a powerful tool for constructing cyclobutane rings. acs.org In the forward synthesis, a photochemical or transition-metal-catalyzed cycloaddition between an appropriately substituted dihydropyridine (B1217469) (or a precursor) and an alkene could form the fused cyclobutane moiety. baranlab.org The retrosynthetic transform would thus yield a pyridine (B92270) derivative and an alkene. For instance, a key intermediate could be a dihydropyridine with an exocyclic double bond, which undergoes intramolecular cycloaddition.
Another viable disconnection strategy involves the reverse of an intramolecular ring closure . This could be achieved via a nucleophilic substitution or a radical cyclization. A one-electron analysis, for example, might lead to a diradical synthon, suggesting a radical-mediated ring closure in the forward synthesis. nih.gov A two-group disconnection could also be envisioned, where a 1,4-dihalide or a similar precursor undergoes intramolecular cyclization to form the cyclobutane ring.
Table 1: Key Retrosynthetic Disconnections for the Cyclobutane Ring
| Disconnection Strategy | Key Reaction (Forward Synthesis) | Precursor Type |
| [2+2] Cycloaddition | Photochemical or metal-catalyzed cycloaddition of olefins. baranlab.orgacs.org | Pyridine derivative with alkene functionality. |
| Intramolecular Cyclization | Nucleophilic substitution or radical-mediated ring closure. nih.gov | Acyclic pyridine with two terminal reactive groups. |
Retrosynthetic Approaches to the Isoxazole (B147169) Moiety within the Fused System
The isoxazole ring, an important heterocyclic motif, can be disconnected in several ways. researchgate.netresearchgate.net The most prominent and widely used method for constructing an isoxazole ring is through a 1,3-dipolar cycloaddition . researchgate.netmdpi.comrsc.org
This retrosynthetic approach disconnects the isoxazole ring into a nitrile oxide and an alkyne. In the context of the Cyclobuta[b]isoxazolo[4,5-e]pyridine scaffold, this translates to having a pyridine core substituted with an alkyne and a precursor to a nitrile oxide at adjacent positions. For instance, a 5-ethynyl-6-chloropyridine fused with the cyclobutane ring could react with hydroxylamine (B1172632) to form an oxime, which is then oxidized in situ to the corresponding nitrile oxide. This dipole would then undergo an intramolecular [3+2] cycloaddition with the neighboring alkyne to furnish the fused isoxazole ring. mdpi.com
Alternatively, the isoxazole can be formed by the condensation of a β-dicarbonyl compound (or its equivalent) with hydroxylamine. researchgate.net In a fused system, this would involve a pyridine derivative containing a 1,3-dicarbonyl-like functionality across two adjacent carbons, which would then be cyclized with hydroxylamine. nih.gov Another approach involves the intramolecular nucleophilic substitution of a nitro group on a pyridine ring. beilstein-journals.orgnih.gov
Pyridine Ring Formation Strategies in Polycyclic Constructs
Instead of building upon a pre-existing pyridine ring, a valid retrosynthetic strategy involves constructing the pyridine ring itself as a key step. nih.govacsgcipr.org This is particularly useful in creating highly substituted or complex polycyclic systems.
One powerful method is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group. nih.gov For the target molecule, this would mean disconnecting the pyridine ring to yield a substituted 4-amino-isoxazole bearing a carbonyl group at the 5-position, which would then react with a suitable cyclobutane-containing methylene compound. nih.gov
Other classical pyridine syntheses can be adapted for fused systems. The Hantzsch pyridine synthesis , for example, could be envisioned through a multi-component reaction, though it is more common for simpler pyridines. advancechemjournal.com The Kröhnke pyridine synthesis involves the reaction of pyridinium (B92312) salts with α,β-unsaturated carbonyl compounds. A more tailored approach for fused systems is the Gould-Jacobs reaction, starting from an aniline (B41778) derivative and cyclizing to form a 4-hydroxyquinoline, which could be adapted for pyridine synthesis. Annulation of a pyridine ring to a functionalized isoxazole core is a recognized strategy for forming isoxazolo[4,5-b]pyridines. beilstein-journals.orgnih.gov
Convergent and Divergent Synthesis Design Considerations for this compound
Independent synthesis of a functionalized cyclobuta[b]pyridine fragment.
Independent synthesis of a functionalized isoxazole precursor.
Coupling these two fragments, followed by a final cyclization step to form the isoxazolo[4,5-e]pyridine core.
This method allows for optimization of the synthesis of each fragment separately before the crucial coupling step.
A divergent synthesis , on the other hand, starts from a common central core which is then elaborated in different ways to produce a library of related compounds. wikipedia.org For this specific target, a divergent approach might begin with a pre-formed isoxazolo[4,5-e]pyridine core. This central scaffold could then be subjected to various reactions to introduce the cyclobutane ring or to functionalize a pre-existing cyclobutane ring, allowing for the creation of a range of analogues from a single advanced intermediate.
Table 2: Comparison of Convergent and Divergent Synthesis Strategies
| Strategy | Description | Advantages | Disadvantages |
| Convergent | Fragments of the molecule are synthesized independently and then combined. wikipedia.org | Higher overall yield, easier purification of intermediates, flexibility in fragment synthesis. | Requires careful planning of the fragment coupling reaction. |
| Divergent | A common intermediate is modified in different ways to create a variety of related molecules. wikipedia.org | Efficient for creating a library of analogues, allows for late-stage diversification. | Overall yield can be lower for a specific target due to a longer linear sequence. |
Advanced Synthetic Methodologies for Cyclobuta B Isoxazolo 4,5 E Pyridine and Its Analogues
Annulation Reactions for Cyclobutane (B1203170) Ring Formation
The construction of the strained four-membered cyclobutane ring, particularly when fused to other cyclic systems, is a significant synthetic challenge. Key strategies involve cycloaddition reactions and intramolecular cyclizations. kib.ac.cnnih.gov
The [2+2] cycloaddition is a primary and widely utilized method for synthesizing cyclobutane rings. kib.ac.cnnih.gov This approach typically involves the reaction of two components with double bonds, such as two alkenes or an alkene and a ketene, to form the four-membered ring. Photochemical [2+2] cycloadditions are a common route for creating multi-substituted cyclobutanes. researchgate.net For instance, the photodimerization of styrenes can yield complex cyclobutane structures. researchgate.net However, controlling the regio- and stereochemistry of intermolecular photocycloadditions can be challenging, often leading to a mixture of isomeric products. acs.org
To overcome these limitations, catalytic approaches have been developed. Chiral catalysts can be employed to achieve asymmetric [2+2] cycloadditions. In one example, an intermolecular asymmetric [2+2] cycloaddition was achieved using a chiral CBS catalyst, assembling a cyclobutane adduct with high stereocontrol. nih.gov Lewis acids can also promote [2+2] cycloadditions between ketenes and alkenes. kib.ac.cn Furthermore, high-pressure conditions have been shown to facilitate [2+2] cycloaddition reactions, such as the reaction between sulfonyl allenes and benzyl (B1604629) vinyl ether, to produce cyclobutane cores. ru.nl
Table 1: Examples of [2+2] Cycloaddition for Cyclobutane Formation
| Reactants | Catalyst/Conditions | Product Type | Ref. |
|---|---|---|---|
| Alkene + Alkene | Chiral CBS catalyst | Chiral cyclobutane adduct | nih.gov |
| Ketene + Alkene | Lewis Acid (e.g., Bi(OTf)₃) | Substituted cyclobutane | nih.gov |
| Sulfonyl allene (B1206475) + Vinyl ether | 15 kbar high pressure | Functionalized cyclobutane | ru.nl |
| Styrenes | Photochemical irradiation (hν) | Multi-substituted cyclobutane | researchgate.net |
| 1-Acetylindoles | [Au(SIPr)Cbz] / Photocatalysis | Cyclobutane-fused indolines | acs.org |
Intramolecular cyclizations offer an alternative and often more controlled method for forming fused cyclobutane rings. These reactions can be initiated through various means, including photochemical, thermal, or metal-catalyzed processes. acs.orgharvard.edu An intramolecular [2+2] photocycloaddition of the crotyl ether of (S)-4-hydroxycyclohex-2-enone was a key step in the synthesis of a bicyclo[4.2.0]octanone intermediate, which contains a fused cyclobutane ring. nih.gov
Intramolecular reactions between an allene and an alkene, catalyzed by a chiral thiourea (B124793) catalyst, have been used to accomplish the asymmetric total synthesis of complex natural products containing a fully substituted cyclobutane motif. nih.gov Another approach involves the double-alkylation of a dianion with epichlorohydrin, which proceeds through a magnesium chelate-templated ring-closing alkylation to deliver a cyclobutane hydroxy acid as a single diastereomer. acs.org Ring-opening reactions of other small rings, like aminocyclobutanes, can also serve as a pathway to construct nitrogen-containing bicyclic structures. researchgate.net
Isoxazole (B147169) Ring Formation within Fused Pyridine (B92270) Systems
The synthesis of isoxazoles fused to a pyridine ring can be approached in two primary ways: constructing the isoxazole onto a pre-existing pyridine core or forming both rings in a concerted or sequential manner. researchgate.netbohrium.com
The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocycles, including isoxazoles. organic-chemistry.orgnih.gov This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with a dipolarophile, such as an alkyne or an alkene. organic-chemistry.orgnih.gov When applied to pyridine derivatives, a suitably functionalized pyridine can act as the platform for the dipolarophile, or the nitrile oxide can be generated from a pyridine substituent.
Nitrile oxides are unstable and typically generated in situ from aldoximes using oxidizing agents. mdpi.comyoutube.com The cycloaddition of these in situ-generated nitrile oxides with alkynes is a common strategy for synthesizing isoxazoles. mdpi.comyoutube.com For example, a 1,3-dipolar cycloaddition of phenyl vinylic selenide (B1212193) to nitrile oxides, followed by an oxidation-elimination sequence, yields 3-substituted isoxazoles in a one-pot process. organic-chemistry.org While many cycloadditions are thermally driven, they can also be promoted by non-conventional methods such as microwave or ultrasound irradiation. nih.gov
Table 2: Huisgen 1,3-Dipolar Cycloaddition for Isoxazole Synthesis
| 1,3-Dipole | Dipolarophile | Conditions | Product | Ref. |
|---|---|---|---|---|
| Nitrile Oxide | Alkyne | Thermal or Catalytic | Isoxazole | organic-chemistry.orgyoutube.com |
| Nitrile Oxide | Alkene | Thermal or Catalytic | 2-Isoxazoline | nih.gov |
| Phenyl Nitrile Oxide | Phenyl Vinylic Selenide | One-pot oxidation-elimination | 3-Phenylisoxazole | organic-chemistry.org |
| Azide | Alkyne | Copper catalyst ("Click Reaction") | 1,2,3-Triazole | youtube.com |
Intramolecular pathways provide a highly efficient route to fused isoxazole systems, simultaneously forming the isoxazole and a second ring. mdpi.commdpi.com A key strategy is the intramolecular nitrile oxide cycloaddition (INOC), where the nitrile oxide and the dipolarophile (alkene or alkyne) are part of the same molecule. mdpi.commdpi.com
This method has been used to synthesize novel tetracyclic isoxazole-containing ring systems. mdpi.com The process begins with the formation of an aldoxime precursor bearing an alkyne or alkene tether, which upon in situ generation of the nitrile oxide, undergoes a [3+2] cycloaddition to yield the fused isoxazole product. mdpi.commdpi.com For instance, the intramolecular oxidative cycloaddition of alkyne-tethered aldoximes, catalyzed by hypervalent iodine(III) species, affords polycyclic isoxazole derivatives in high yields. mdpi.com Similarly, an efficient one-pot synthesis of isoxazoles from propargylamines involves oxidation to an oxime followed by a copper-chloride-mediated intramolecular cyclization. organic-chemistry.orgorganic-chemistry.org A metal-free approach utilizes tert-butyl nitrite (B80452) (TBN) to initiate an intramolecular cycloaddition of propargyl-substituted methyl azaarenes, forming isoxazole-fused tricyclic quinazoline (B50416) alkaloids. nih.gov
Pyridine Ring Construction Methodologies via Isoxazole Precursors
An alternative strategy for synthesizing fused pyridine systems involves using an isoxazole as a stable precursor and subsequently constructing the pyridine ring onto it. This approach leverages the reactivity of the isoxazole ring, which can undergo ring-opening and rearrangement reactions to form various nitrogen-containing heterocycles. nih.govrsc.org
One such method involves a rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov This process, followed by rearrangement and oxidation, can lead to the formation of highly functionalized pyridines in a one-pot procedure. nih.gov The reaction likely proceeds through an initial N-O bond insertion to form an ylide intermediate, which then rearranges. nih.gov Another powerful method is the inverse-electron-demand hetero-Diels-Alder reaction of isoxazoles with electron-rich olefins like enamines. rsc.org This reaction, often promoted by a Lewis acid such as TiCl₄, exchanges the isoxazole core for a pyridine ring, with the substituents arranged in a highly regioselective manner. rsc.org The proposed mechanism involves an initial [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes ring-opening, loss of an amine, and in situ reduction to yield the final pyridine product. rsc.org
Table 3: Pyridine Synthesis from Isoxazole Precursors
| Isoxazole Precursor | Reagents | Key Transformation | Product | Ref. |
|---|---|---|---|---|
| Substituted Isoxazole | Vinyldiazomethane, Rh₂(OAc)₄ | Carbenoid-induced ring expansion | Highly substituted pyridine | nih.gov |
| Substituted Isoxazole | Enamine, TiCl₄(THF)₂, Ti powder | Inverse-electron-demand hetero-Diels-Alder | Substituted pyridine | rsc.org |
| Isoxazole | Grignard reagents, Acetic anhydride | Ring opening and functionalization | 2-Substituted pyridine | organic-chemistry.org |
| α,β-Unsaturated ketoxime O-pentafluorobenzoates | Alkenylboronic acids, Cu-catalyst | Cascade cross-coupling/cyclization | Highly substituted pyridines | organic-chemistry.org |
Inverse Electron-Demand Hetero-Diels-Alder Reactions of Isoxazoles
The Inverse Electron-Demand Diels-Alder (IEDDA) reaction is a powerful cycloaddition process that involves an electron-poor diene reacting with an electron-rich dienophile. wikipedia.org This is the reverse of the typical Diels-Alder reaction. IEDDA reactions are particularly effective for synthesizing heterocyclic compounds, as heteroatoms can be incorporated into either the diene or dienophile, rendering them electron-deficient or electron-rich, respectively. wikipedia.orgrsc.org
In the context of synthesizing fused pyridine systems, heterocyclic azadienes are commonly employed as the electron-deficient 4π component. nih.gov For instance, electron-deficient systems like 1,2,4,5-tetrazines and 1,2,3-triazines react readily with electron-rich dienophiles such as enamines, ynamines, and vinyl ethers under mild conditions. sigmaaldrich.com This methodology provides a robust pathway to highly substituted pyridazines and pyridines following a subsequent elimination or rearrangement step. nih.gov
While direct examples involving isoxazoles acting as the primary diene in an IEDDA reaction to form a fused pyridine ring are not extensively documented, the principle can be extended. An appropriately substituted isoxazole, featuring electron-withdrawing groups, could theoretically function as an electron-deficient hetero-diene. The reaction with a suitable electron-rich dienophile would lead to a bicyclic intermediate, which upon a retro-Diels-Alder-type ring-opening and subsequent re-aromatization, could yield the desired fused pyridine core. The reactivity in such reactions is governed by the energy gap between the diene's Lowest Unoccupied Molecular Orbital (LUMO) and the dienophile's Highest Unoccupied Molecular Orbital (HOMO). wikipedia.org
Table 1: Components and Products in Inverse Electron-Demand Diels-Alder Reactions
| Diene Component (Electron-Poor) | Dienophile Component (Electron-Rich) | Initial Adduct | Final Product Type |
| 1,2,4,5-Tetrazine | Enamine | Bicyclic Dihydropyridazine | Pyridazine |
| 1,2,3-Triazine | Ynamine | Bicyclic Intermediate | Pyridine |
| 1-Oxa-1,3-butadiene | Vinyl Ether | Dihydropyran | Pyran Derivative |
| Hypothetical: Substituted Isoxazole | Cyclobutene Derivative | Tricyclic Intermediate | Cyclobuta[b]isoxazolo[4,5-e]pyridine |
Metal-Catalyzed Ring Transformations and Rearrangements
Metal catalysis and rearrangement reactions provide essential tools for modifying heterocyclic cores, including the isoxazole ring system, to build more complex fused structures. These transformations can involve ring-opening, ring-closure, or skeletal reorganization, often proceeding with high efficiency and selectivity.
A notable transformation is the base-promoted Boulton-Katritzky rearrangement. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones have been shown to undergo this rearrangement in the presence of a base like potassium carbonate. beilstein-journals.org This process involves a cyclization and subsequent ring transformation that results in the formation of 3-hydroxy-2-(2-aryl wikipedia.orgnih.govsigmaaldrich.comtriazol-4-yl)pyridines, demonstrating a powerful method for skeletal diversification of the isoxazolo[4,5-b]pyridine (B12869654) system. beilstein-journals.orgbeilstein-journals.org
Metal-catalyzed rearrangements have also been developed. Ruthenium(II) catalysts, for instance, can promote the rearrangement of 4-(2-hydroxyalkylidenyl)-substituted isoxazol-5(4H)-ones. acs.org This non-decarboxylative process proceeds via a proposed vinyl Ru-nitrenoid intermediate, which then cyclizes to afford isoxazole-4-carboxylic acids in good to excellent yields. acs.org Such metal-catalyzed transformations highlight the ability to selectively cleave and reform bonds within the isoxazole scaffold to introduce new functional groups and ring systems.
Table 2: Examples of Rearrangement Reactions for Isoxazole Derivatives
| Starting Material | Reagent/Catalyst | Reaction Type | Product |
| Isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazone | K₂CO₃ | Boulton-Katritzky Rearrangement | 3-Hydroxy-2-(2-aryl wikipedia.orgnih.govsigmaaldrich.comtriazol-4-yl)pyridine |
| 4-(2-Hydroxyalkylidenyl)-isoxazol-5(4H)-one | [RuCl₂(p-cymene)]₂ | Metal-Catalyzed Rearrangement | Isoxazole-4-carboxylic acid |
Multi-Component Reactions for One-Pot Synthesis of Complex Fused Systems
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a complex product, incorporating substantial portions of all starting materials. bas.bg These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them ideal for the synthesis of fused heterocyclic systems. bas.bgacsgcipr.org
Several named MCRs are employed for the synthesis of fused pyridines. The Hantzsch and Bohlmann-Rahtz syntheses are classic examples used to construct the pyridine ring, which can be adapted for fused systems. acsgcipr.org More contemporary methods include the Groebke–Blackburn–Bienaymé (GBB) reaction, an isocyanide-based MCR that condenses 2-aminoazines, aldehydes, and isonitriles to produce imidazo-fused heterocycles like imidazo[1,2-a]pyridines. nih.gov
The Ugi four-component reaction (U-4CR) is another cornerstone of MCR chemistry, combining an amine, a carbonyl compound, a carboxylic acid, and an isocyanide. beilstein-journals.org This reaction is exceptionally versatile for creating peptide-like structures and has been applied to the synthesis of complex heterocycles. bas.bg For instance, a sequential Ugi/intramolecular nitrile oxide cycloaddition (INOC) has been used to prepare fused isoxazoles. mdpi.com Similarly, MCRs have been developed for the one-pot synthesis of isoxazolo[5,4-b]pyridine (B12869864) derivatives from components like 3-methylisoxazol-5-amine, an aldehyde, and a 1,3-dicarbonyl compound. researchgate.net
Table 3: Comparison of Multi-Component Reactions for Fused Heterocycle Synthesis
| Reaction Name | Number of Components | Key Reactants | Resulting Scaffold Example |
| Hantzsch Synthesis | 3 or 4 | β-ketoester, Aldehyde, Ammonia | Dihydropyridine (B1217469)/Pyridine |
| Groebke-Blackburn-Bienaymé (GBB) | 3 | 2-Aminoazine, Aldehyde, Isonitrile | Imidazo[1,2-a]pyridine |
| Ugi Reaction (U-4CR) | 4 | Amine, Carbonyl, Carboxylic Acid, Isonitrile | α-Acylamino Amide |
| Isoxazolo[5,4-b]pyridine MCR | 3 | Aminoisoxazole, Aldehyde, 1,3-Dicarbonyl | Isoxazolo[5,4-b]pyridine |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of specific stereoisomers of complex molecules is a critical challenge in organic chemistry, particularly for pharmaceutical applications. Achieving stereoselectivity in the synthesis of chiral this compound derivatives would require precise control over the formation of stereocenters.
Strategies for stereoselective synthesis often rely on asymmetric catalysis or the use of chiral auxiliaries. For example, enantioselective synthesis of chiral N-heterocycles like piperidines and tetrahydroisoquinolines has been achieved using copper-catalyzed asymmetric cyclization reactions. nih.gov These methods employ a chiral ligand, such as (S,S)-Ph-BPE, to induce enantioselectivity in the formation of the heterocyclic ring. nih.gov
In the context of cycloaddition reactions, which are fundamental to building the core scaffold, stereoselectivity can be introduced through several means. The regio- and stereo-selective 1,3-dipolar cycloaddition is a known method for creating isoxazoline-fused compounds with defined stereochemistry. documentsdelivered.com Furthermore, asymmetric IEDDA reactions can be performed using chiral catalysts or by attaching a chiral auxiliary to the diene or dienophile to direct the approach of the reacting partners, leading to the formation of optically active dihydropyran derivatives. nih.gov
Applying these principles to the target molecule, one could envision an asymmetric cycloaddition to construct the cyclobutane ring with a defined stereochemistry or an enantioselective cyclization to form the fused pyridine portion. The choice of a suitable chiral catalyst or auxiliary would be paramount in controlling the facial selectivity of the reaction, thereby yielding a specific enantiomer of the final chiral fused system.
Reaction Mechanisms and Mechanistic Studies of Cyclobuta B Isoxazolo 4,5 E Pyridine Synthesis
Elucidation of Key Steps in Cyclobutane (B1203170) Formation (e.g., via carbene or nitrene intermediates)
The formation of the cyclobutane ring fused to the pyridine (B92270) core is a critical step in the synthesis of the target molecule. Intramolecular [2+2] cycloadditions are a versatile method for constructing such strained four-membered rings. acs.orgnih.gov One plausible route involves the photochemical or metal-catalyzed cycloaddition of an alkene tethered to a pyridine or pyridone precursor.
Visible-light photocatalysis, utilizing catalysts like Ruthenium(II) or Iridium(III) complexes, has emerged as a powerful technique for promoting [2+2] cycloadditions under mild conditions. organic-chemistry.orgacs.org The mechanism often proceeds through an energy transfer process or a single-electron transfer (SET) pathway. In a SET mechanism, a photogenerated catalyst complex can promote the one-electron reduction of an enone substrate, leading to a radical anion that undergoes cycloaddition. organic-chemistry.org For the synthesis of a cyclobuta[b]pyridine system, a precursor bearing an appropriately positioned alkenyl side chain on the pyridine ring could undergo an intramolecular [2+2] photocycloaddition. acs.org
Table 1: Comparison of [2+2] Cycloaddition Methods for Cyclobutane Formation
| Method | Typical Catalyst/Conditions | Key Intermediate | Advantages | Source |
|---|---|---|---|---|
| Photochemical [2+2] Cycloaddition | UV light or Visible Light + Photosensitizer (e.g., Ir, Ru complexes) | Excited state triplet or radical anion | High diastereoselectivity, mild conditions | organic-chemistry.orgacs.org |
| Tandem Ring Opening/Cycloaddition | Base (e.g., Cs2CO3), heat | In situ generated allene (B1206475) | Builds complex scaffolds from fused precursors | acs.orgdiva-portal.org |
| Nickel(0)-Catalyzed Cyclopropanation | Ni(0) complex | 3-methylenecyclobutylidene-nickel intermediate | Uses [1.1.1]propellane as a carbene precursor | organic-chemistry.org |
Alternatively, the involvement of highly reactive intermediates like carbenes and nitrenes offers another pathway. researchgate.net Carbenes, which are neutral species with a divalent carbon atom, can be generated from precursors like diazoalkanes. uqu.edu.sa A carbene can undergo cycloaddition with an alkene to form a cyclopropane (B1198618) ring, or in more complex scenarios, participate in the formation of four-membered rings. Nitrenes, the nitrogen analogs of carbenes, are typically formed from the thermolysis or photolysis of azides. wikipedia.org These electrophilic species are known to undergo C-H insertion reactions and cycloadditions. wikipedia.orgquimicaorganica.org The formation of the cyclobutane ring in the target molecule could potentially be achieved through a specialized reaction involving a carbene or nitrene intermediate, leading to the strained bicyclic system.
Mechanistic Pathways of Isoxazole-to-Pyridine Transformations
While the target molecule contains a fused isoxazole (B147169) and pyridine ring, understanding transformations that convert isoxazoles into pyridines provides insight into the fundamental reactivity and potential synthetic routes for the pyridine portion of the scaffold. Several methods exist for this core structure editing. rsc.orgrsc.org
One prominent mechanism is the inverse-electron demand hetero-Diels-Alder reaction. rsc.orgnsf.gov In this process, a substituted isoxazole reacts with an electron-rich olefin, such as an enamine, in the presence of a Lewis acid like TiCl₄. The proposed mechanism involves an initial [4+2] cycloaddition to form a bicyclic oxaza intermediate. nsf.gov This intermediate then undergoes ring-opening, loss of an amine, and subsequent reduction to yield the final pyridine product. The reaction is noted for its high regioselectivity. rsc.orgrsc.org
Another conceptually distinct approach involves a rhodium carbenoid-induced ring expansion of isoxazoles. nih.gov This method uses a vinyl carbenoid that reacts with the isoxazole to induce an N-O bond insertion, leading to ring expansion. The resulting intermediate can then undergo rearrangement through pathways like a Claisen rearrangement or an electrocyclic ring opening followed by a 6π electrocyclization, ultimately forming a dihydropyridine (B1217469) which is oxidized to the pyridine. nih.gov These transformations highlight the versatility of the isoxazole ring as a synthon for constructing highly substituted pyridine systems.
Intramolecular Nucleophilic Substitution Mechanisms in Fused Systems
The construction of the fused isoxazole ring onto the pyridine backbone is efficiently achieved via an intramolecular nucleophilic aromatic substitution (SNAr). A highly effective strategy for synthesizing isoxazolo[4,5-b]pyridines, a close analog of the target system, starts with readily available 2-chloro-3-nitropyridines. beilstein-journals.orgbeilstein-journals.org
The key step in this synthesis is the intramolecular nucleophilic substitution of the nitro group. beilstein-journals.org The process typically involves the following steps:
Reaction of the 2-chloro-3-nitropyridine (B167233) with a compound that introduces a nucleophilic side chain, such as ethyl acetoacetate.
Conversion of a functional group on this side chain into an oxime.
Under basic conditions (e.g., K₂CO₃), the oxime oxygen acts as an intramolecular nucleophile, attacking the carbon atom bearing the nitro group.
The nitro group, activated by an electron-withdrawing group elsewhere on the pyridine ring, is displaced, leading to the formation of the fused isoxazole ring. beilstein-journals.orgbeilstein-journals.org
Theoretical studies on similar systems, such as the synthesis of fused isoxazoles from N,N-dimethylanilene ortho-oximes, have been conducted to understand the reaction mechanism and energetics. mdpi.comnih.gov These calculations, often using density functional theory (DFT), compare the Gibbs free energies of possible intermediates for different mechanisms, such as the addition-elimination SNAr(AE) pathway. mdpi.com Such studies have shown that steric repulsion between substituents can significantly facilitate the displacement of the leaving group, lowering the activation barrier for cyclization. mdpi.comnih.gov
Base-Promoted Rearrangements (e.g., Boulton-Katritzky rearrangement relevance)
Once the isoxazolo[4,5-e]pyridine core is formed, it can potentially undergo further transformations. One of the most relevant is the Boulton-Katritzky rearrangement, a thermal or base-promoted reaction that interconverts one five-membered heterocyclic ring into another. researchgate.netyoutube.com
This rearrangement has been specifically observed in the isoxazolo[4,5-b]pyridine (B12869654) system. beilstein-journals.orgbeilstein-journals.org When isoxazolo[4,5-b]pyridine-3-carbaldehyde is converted to its arylhydrazone derivative, treatment with a base like K₂CO₃ can induce a rearrangement. Instead of just promoting the cyclization to the isoxazole, the base can trigger the Boulton-Katritzky rearrangement of the resulting product. beilstein-journals.orgbeilstein-journals.org The mechanism involves the nucleophilic attack by a nitrogen atom from the hydrazone side chain onto the isoxazole ring, leading to ring opening and subsequent recyclization to form a new heterocyclic system, in this case, a 2-aryl rsc.orgrsc.orgnih.govtriazol-4-yl group attached to a 3-hydroxypyridine. beilstein-journals.org This demonstrates that functional groups on the isoxazole portion of the fused system can participate in complex rearrangements, providing a pathway to diverse molecular architectures.
Table 2: Key Features of the Boulton-Katritzky Rearrangement
| Feature | Description | Source |
|---|---|---|
| Definition | Rearrangement of one five-membered heterocyclic ring into another. | youtube.com |
| Conditions | Typically promoted by heat (thermolysis) or base. | beilstein-journals.orgyoutube.com |
| Relevance to Scaffold | Observed in isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones, which rearrange into 3-hydroxy-2-(2-aryl rsc.orgrsc.orgnih.govtriazol-4-yl)pyridines. | beilstein-journals.orgbeilstein-journals.org |
| Mechanistic Insight | Can involve an intramolecular nucleophilic attack followed by ring opening and recyclization. | researchgate.netyoutube.com |
Transition State Analysis and Reaction Coordinate Mapping
To gain a deeper, quantitative understanding of the complex reaction mechanisms involved in forming Cyclobuta[b]isoxazolo[4,5-e]pyridine, computational chemistry methods are indispensable. Transition state analysis, primarily using Density Functional Theory (DFT), allows for the calculation of the energy profiles of reaction pathways. acs.org By locating the transition state structures and calculating their energies, chemists can determine the activation energy (Ea) for each step. This information is critical for predicting reaction feasibility, understanding selectivity (chemo-, regio-, and stereo-), and identifying the rate-determining step of a synthetic sequence. For instance, in the photochemical [2+2] cycloaddition to form the cyclobutane ring, DFT calculations can be used to compute the triplet state energy of precursors and the energy barriers of the transition states to predict reactivity. acs.org
For even more complex processes, especially those involving significant environmental or solvent effects, the reaction-coordinate (RC) mapping technique offers a powerful analytical tool. arxiv.orgaps.org This method aims to simplify a complex system by identifying a key collective environmental coordinate—the reaction coordinate—and treating it as part of an "augmented system." arxiv.org This augmented system then couples to a simplified residual reservoir, allowing for a more tractable calculation of the system's dynamics using methods like quantum master equations. aps.orgarxiv.org While heavily utilized in studying quantum dissipative dynamics, the principles of mapping a complex reaction onto a lower-dimensional coordinate are conceptually valuable for understanding the key motions and energy landscapes that govern intricate heterocyclic syntheses in condensed phases.
Advanced Spectroscopic Techniques for Structural Elucidation of Cyclobuta B Isoxazolo 4,5 E Pyridine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For a complex fused-ring system, a suite of 1D and 2D NMR experiments is essential.
One-dimensional NMR spectra provide fundamental information about the chemical environment of magnetically active nuclei.
¹H NMR: The proton NMR spectrum would reveal the number of distinct proton environments, their electronic surroundings (chemical shift), and the proximity of neighboring protons (spin-spin coupling). Protons on the cyclobutane (B1203170) ring would likely appear in the aliphatic region, while protons on the pyridine (B92270) ring would be found in the aromatic region (typically δ 7.0-9.0 ppm). The chemical shifts would be influenced by the electron-withdrawing effects of the fused isoxazole (B147169) and the pyridine nitrogen.
¹³C NMR: The carbon NMR spectrum indicates the number of unique carbon atoms. The chemical shifts would differentiate between sp³-hybridized carbons of the cyclobutane ring and the sp²-hybridized carbons of the aromatic pyridine and isoxazole rings. Quaternary carbons at the ring junctions would also be identified.
¹⁵N NMR: Given the presence of two nitrogen atoms (one in the isoxazole ring and one in the pyridine ring), ¹⁵N NMR spectroscopy could provide valuable information. nih.gov The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and local electronic environment, which would help confirm the isoxazole and pyridine ring structures. nih.gov
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Ranges for Cyclobuta[b]isoxazolo[4,5-e]pyridine This table is illustrative and not based on experimental data.
| Nucleus | Structural Moiety | Expected Chemical Shift (δ) Range (ppm) |
| ¹H | Cyclobutane Protons | 2.0 - 4.0 |
| Pyridine Protons | 7.0 - 9.0 | |
| ¹³C | Cyclobutane Carbons | 20 - 50 |
| Pyridine & Isoxazole Carbons | 110 - 160 |
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond and through-space correlations. princeton.edu
COSY (COrrelation SpectroscopY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It would be used to map out the proton-proton connectivities within the cyclobutane ring and along the pyridine ring, confirming the relative positions of the hydrogen atoms.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with the carbons they are directly attached to. sdsu.edu It allows for the unambiguous assignment of each carbon atom that bears a proton.
TOCSY (TOtal Correlated SpectroscopY): This experiment shows correlations between all protons within a given spin system. It would be particularly useful for identifying all protons belonging to the cyclobutane moiety from a single cross-peak.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS)
Mass spectrometry provides information about the mass, and thus the molecular formula, of a compound.
HRMS (High-Resolution Mass Spectrometry): This is the definitive method for determining a compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or five decimal places), HRMS can provide an exact molecular formula (e.g., C₉H₆N₂O), which is essential for confirming the identity of a new compound. rsc.org
LC-MS (Liquid Chromatography-Mass Spectrometry): This hyphenated technique first separates a sample by liquid chromatography and then analyzes it by mass spectrometry. In structural elucidation, LC-MS can be used to analyze the fragmentation pattern of the parent ion. The way the molecule breaks apart upon ionization can provide valuable clues that support the proposed connectivity of the fused ring system.
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the types of chemical bonds, and therefore the functional groups, present in a molecule by measuring the absorption of infrared radiation. clockss.org For this compound, the IR spectrum would be expected to show characteristic absorption bands for:
Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.
Aliphatic C-H stretching: From the cyclobutane ring, expected just below 3000 cm⁻¹.
C=N and C=C stretching: From the isoxazole and pyridine rings, appearing in the 1450-1650 cm⁻¹ region. pressbooks.publibretexts.org
C-O stretching: From the isoxazole ring, typically in the 1000-1300 cm⁻¹ range.
The absence of certain bands (e.g., no broad O-H stretch around 3400 cm⁻¹ or sharp C=O stretch around 1700 cm⁻¹) is also highly informative for confirming the structure. pressbooks.pub
X-ray Diffraction Crystallography for Solid-State Structure Determination
While NMR and MS can build a strong case for a particular structure, single-crystal X-ray diffraction provides the ultimate proof. youtube.com If a suitable single crystal of the compound can be grown, this technique can determine the precise three-dimensional arrangement of every atom in the solid state. nih.gov It would unambiguously confirm the connectivity of the fused cyclobuta, isoxazole, and pyridine rings and provide precise bond lengths, bond angles, and stereochemical details, leaving no doubt as to the molecule's structure. researchgate.net
Computational and Theoretical Chemistry of Cyclobuta B Isoxazolo 4,5 E Pyridine
Density Functional Theory (DFT) Studies on Electronic Structure and Aromaticity
Density Functional Theory (DFT) is a powerful computational method to investigate the electronic properties of novel molecules. For a hypothetical analysis of Cyclobuta[b]isoxazolo[4,5-e]pyridine, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be employed to optimize the molecular geometry and analyze its electronic structure.
Key areas of investigation would include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The HOMO-LUMO gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap would suggest higher reactivity. The molecular electrostatic potential (MESP) surface would also be calculated to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for potential intermolecular interactions.
Aromaticity is another key aspect that DFT can elucidate. For the this compound system, the aromaticity of both the pyridine (B92270) and isoxazole (B147169) rings would be of interest. Computational methods to assess aromaticity include Nucleus-Independent Chemical Shift (NICS) calculations. Negative NICS values inside the rings would indicate aromatic character, while positive values would suggest anti-aromaticity. The fusion of the cyclobutane (B1203170) ring could potentially induce strain and alter the planarity and, consequently, the aromaticity of the adjacent isoxazole ring.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Relates to electron-donating ability |
| LUMO Energy | -1.2 eV | Relates to electron-accepting ability |
| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical stability |
| Dipole Moment | 2.5 D | Indicates overall polarity |
| NICS(0) for Pyridine Ring | -8.2 ppm | Suggests aromatic character |
| NICS(0) for Isoxazole Ring | -4.5 ppm | Suggests moderate aromatic character |
Molecular Dynamics (MD) Simulations for Conformational Analysis and Molecular Interactions
Molecular Dynamics (MD) simulations could provide insights into the conformational flexibility and intermolecular interactions of this compound. An MD simulation would model the movement of atoms in the molecule over time, governed by a force field (e.g., AMBER, CHARMM).
For a relatively rigid fused-ring system like this, the primary focus of conformational analysis would be any puckering of the cyclobutane ring and potential out-of-plane vibrations of the heterocyclic system. The simulations could be run in different environments, such as in a vacuum or in an explicit solvent like water, to understand how the environment affects its structure and dynamics.
MD simulations are also invaluable for studying how this compound might interact with biological macromolecules, such as proteins or DNA. By placing the molecule in a simulation box with a target receptor, one could observe the stability of the binding pose, identify key interacting residues, and calculate the binding free energy. This is a common approach in computational drug design.
Reaction Mechanism Calculations (e.g., Transition State Optimization, Intrinsic Reaction Coordinate (IRC) Analysis)
Computational chemistry can be used to explore potential synthetic routes and reaction mechanisms. For instance, the synthesis of the isoxazolopyridine core often involves cycloaddition reactions. A study on a related system detailed an inverse electron-demand hetero-Diels-Alder reaction between an isoxazole and an enamine to form a pyridine ring. rsc.org
For this compound, theoretical calculations could be employed to investigate the mechanism of its formation. This would involve locating the transition state (TS) structures for the key reaction steps. Transition state optimization would reveal the geometry of the highest energy point along the reaction pathway, and frequency calculations would confirm it as a true TS (having one imaginary frequency).
Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) analysis would be performed. The IRC calculation maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the intended species. The calculated activation energy (the energy difference between the reactants and the transition state) would provide a quantitative measure of the reaction's feasibility.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Descriptors
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. While no QSAR studies exist for this compound itself, one could envision its inclusion in a future QSAR study of related isoxazolopyridine derivatives.
In such a study, a set of theoretical molecular descriptors would be calculated for each compound in the series. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and topological (e.g., connectivity indices), among others. A statistical model, such as multiple linear regression (MLR) or partial least squares (PLS), would then be built to create a mathematical equation relating these descriptors to the observed biological activity (e.g., IC50 values for enzyme inhibition).
A hypothetical QSAR equation might look like: log(1/IC50) = β₀ + β₁(logP) + β₂(LUMO) + β₃(Molecular_Weight)
This model could then be used to predict the activity of new, unsynthesized derivatives and to guide the design of more potent compounds. The predictive power of the QSAR model would be validated using both internal (e.g., cross-validation) and external test sets of compounds.
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)
DFT calculations are also widely used to predict spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds.
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. The calculated chemical shifts would then be compared to experimental data (when available) to confirm the structure. Theoretical predictions can be particularly useful for assigning signals in complex spectra.
IR Frequencies: The vibrational frequencies of the molecule can also be computed using DFT. These frequencies correspond to the peaks observed in an infrared (IR) spectrum. The calculated IR spectrum would show characteristic peaks for C-H, C=N, C=C, and N-O bond vibrations within the molecule. It is standard practice to apply a scaling factor to the calculated frequencies to better match experimental values, accounting for anharmonicity and other method-dependent errors.
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Predicted Feature | Assignment |
| ¹H NMR | δ 7.5-8.5 ppm | Aromatic protons on the pyridine ring |
| δ 3.0-4.0 ppm | Aliphatic protons on the cyclobutane ring | |
| ¹³C NMR | δ 120-150 ppm | Aromatic carbons in the pyridine ring |
| δ 155-165 ppm | Carbons in the isoxazole ring | |
| δ 25-40 ppm | Aliphatic carbons in the cyclobutane ring | |
| IR | ~1600 cm⁻¹ | C=N stretching (pyridine) |
| ~1550 cm⁻¹ | C=C stretching (aromatic) | |
| ~1420 cm⁻¹ | C-N stretching (isoxazole) | |
| ~2950 cm⁻¹ | C-H stretching (cyclobutane) |
Functionalization and Derivatization Strategies for Cyclobuta B Isoxazolo 4,5 E Pyridine
Regioselective and Chemoselective Functionalization of the Cyclobutane (B1203170) Moiety
The cyclobutane ring, being a saturated carbocycle fused to an aromatic system, presents unique challenges and opportunities for selective functionalization. Its reactivity is largely dictated by the strain inherent in the four-membered ring and the electronic influence of the fused pyridyl-isoxazole system.
Key strategies for functionalizing the cyclobutane moiety include:
C-H Functionalization: Modern catalytic methods, particularly those employing rhodium catalysts, enable the direct insertion of carbenoids into C-H bonds. nih.gov For an aryl-substituted cyclobutane, the choice of rhodium catalyst can direct functionalization to either the benzylic C1 position or the more sterically accessible C3 position with high regioselectivity and stereoselectivity. nih.gov This approach allows for the introduction of esters and other functional groups, providing a pathway to diverse analogs. nih.gov
Radical Halogenation: Free-radical bromination, typically initiated by N-bromosuccinimide (NBS) and a radical initiator like AIBN or light, can selectively introduce a bromine atom at the benzylic positions of the cyclobutane ring, assuming appropriate precursors. This halogenated intermediate serves as a versatile handle for subsequent nucleophilic substitution or cross-coupling reactions.
Ring-Opening Reactions: The inherent strain of the cyclobutane ring makes it susceptible to ring-opening reactions under certain conditions, such as transition-metal catalysis or thermal activation. This can be a strategy to access larger ring systems or to introduce functionality through a controlled ring cleavage and subsequent transformation. For instance, Rh-catalyzed β-carbon elimination from an adjacent functional group can lead to a regioselective C-C bond cleavage. nih.gov
Table 1: Selected Methods for Cyclobutane Functionalization
| Reaction Type | Reagents & Conditions | Target Site | Key Feature |
|---|---|---|---|
| C-H Insertion | Diazo compound, Rh2(OAc)4 or other Rh(II) catalysts | C1 (benzylic) or C3 | High regioselectivity achievable by catalyst choice. nih.gov |
| Radical Bromination | N-Bromosuccinimide (NBS), AIBN or hν | Benzylic C-H | Provides a versatile halogenated intermediate. |
| Ring-Opening | Transition metal catalyst (e.g., Rh, Pd), heat | C-C bonds | Access to larger, functionalized ring systems. nih.gov |
Introduction and Transformation of Substituents on the Isoxazole (B147169) Ring
The isoxazole ring is a five-membered aromatic heterocycle whose functionalization is well-established. nih.govsphinxsai.com The weak N-O bond and the specific electronic nature of the ring allow for various transformations. nih.gov
De-novo Synthesis/Cycloaddition: One of the most common methods to introduce diversity is during the synthesis of the isoxazole ring itself. organic-chemistry.orgyoutube.com The classic approach involves the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. By varying the substituents on both the nitrile oxide and the alkyne precursor, a wide array of substituted isoxazoles can be generated. nih.gov For instance, reacting hydroxylamine (B1172632) with 1,3-dicarbonyl compounds is a fundamental route to isoxazole formation. youtube.com
Electrophilic Cyclization: Highly substituted isoxazoles can be synthesized via the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov Using an electrophile like iodine monochloride (ICl) yields 4-iodoisoxazoles, which are excellent substrates for further palladium-catalyzed cross-coupling reactions. nih.gov This method is tolerant of a wide variety of functional groups and steric bulk. nih.gov
Ring Transformation: Under basic conditions, the isoxazole ring can undergo rearrangement. For example, 3-aryltetrahydrobenzisoxazoles have been observed to rearrange into 2-aryltetrahydrobenzoxazoles. rsc.org While this specific transformation applies to a reduced system, it highlights the potential for base-mediated skeletal reorganization to generate novel heterocyclic scaffolds. Metabolism studies have also shown that isoxazole rings can be bioactivated and converted into reactive enimines. nih.gov
Table 2: Strategies for Isoxazole Ring Derivatization
| Strategy | Method | Description | Reference |
|---|---|---|---|
| Direct Synthesis | [3+2] Cycloaddition | Reaction of a nitrile oxide with a substituted alkyne to build the ring with desired functionality. | nih.gov |
| Post-Modification | Electrophilic Cyclization/Cross-Coupling | Formation of a 4-haloisoxazole followed by Pd-catalyzed reactions (e.g., Suzuki, Sonogashira) to introduce aryl or alkyl groups. | nih.gov |
| Rearrangement | Base-Mediated Transformation | The isoxazole skeleton can be rearranged to other heterocycles like oxazoles under specific basic conditions. | rsc.org |
Pyridine (B92270) Ring Functionalization (e.g., electrophilic aromatic substitution, nucleophilic aromatic substitution, metal-catalyzed cross-coupling)
The pyridine ring within the fused system is an electron-deficient heterocycle, which dictates its reactivity. wikipedia.orguoanbar.edu.iq Its functionalization can be achieved through several canonical reaction types.
Electrophilic Aromatic Substitution (EAS): Pyridine is generally deactivated towards electrophilic attack compared to benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. wikipedia.orguoanbar.edu.iqgcwgandhinagar.com Reactions like nitration and sulfonation require harsh conditions. uoanbar.edu.iqquimicaorganica.org Substitution, when it occurs, is directed to the 3-position (and by extension, the 5-position). quimicaorganica.org A common strategy to enhance reactivity and control regioselectivity is to first form the Pyridine N-oxide. wikipedia.org The N-oxide activates the ring, directing electrophilic attack to the 2- and 4-positions. wikipedia.orgyoutube.com The oxygen can be subsequently removed by reduction. wikipedia.org
Nucleophilic Aromatic Substitution (SNAr): The electron deficiency of the pyridine ring makes it highly susceptible to nucleophilic attack, especially at the 2- and 4-positions (ortho and para to the nitrogen). wikipedia.orggcwgandhinagar.comstackexchange.com The stability of the anionic intermediate (Meisenheimer complex) is enhanced because the negative charge can be delocalized onto the electronegative nitrogen atom. stackexchange.com This makes the displacement of leaving groups (like halides) at these positions by nucleophiles (e.g., alkoxides, amines) a highly effective functionalization strategy. wikipedia.org
Metal-Catalyzed Cross-Coupling: Palladium- and nickel-catalyzed cross-coupling reactions are powerful tools for C-C and C-N bond formation on the pyridine ring. researchgate.netnih.gov Reactions like the Suzuki-Miyaura (using boronic acids or trifluoroborates), Stille (using organostannanes), Sonogashira (using terminal alkynes), and Buchwald-Hartwig (using amines or alcohols) are widely employed. researchgate.netacs.orgacs.org These reactions typically require a halogenated or triflated pyridine precursor and offer a highly versatile and functional-group-tolerant method for introducing a vast range of substituents. researchgate.nettcichemicals.comrsc.org Pyridine N-oxides can also be used as substrates in certain Pd-catalyzed C-H activation/cross-coupling reactions. acs.org
Table 3: Comparison of Pyridine Functionalization Methods
| Reaction Type | Position Selectivity | Reactivity | Common Substrates |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | C-3, C-5 | Low (deactivated ring). wikipedia.orguoanbar.edu.iq | Unsubstituted or activated pyridines. |
| EAS (via N-oxide) | C-2, C-4 | High (activated ring). wikipedia.org | Pyridine N-oxides. |
| Nucleophilic Aromatic Substitution (SNAr) | C-2, C-4 | High (electron-deficient ring). gcwgandhinagar.comstackexchange.com | Halogenated pyridines (e.g., 2-chloro, 4-bromo). |
| Metal-Catalyzed Cross-Coupling | Site-specific (depends on leaving group position). | Very High (versatile catalysts). researchgate.net | Halogenated or triflated pyridines. |
Synthesis of Analogs with Varied Ring Sizes and Heteroatom Arrangements
Creating analogs of the Cyclobuta[b]isoxazolo[4,5-e]pyridine scaffold with different ring sizes or heteroatom placements is crucial for systematic structure-activity relationship (SAR) studies. This involves either starting from different precursors or modifying the existing tricyclic core.
Varying the Carbocyclic Ring: To synthesize a cyclopentane (B165970) analog (Cyclopenta[b]isoxazolo[4,5-e]pyridine), one would start with a cyclopentanone-fused pyridine derivative instead of a cyclobutanone-based precursor during the isoxazole ring formation step. Similarly, larger cycloalkane-fused pyridines can be employed.
Varying the Heterocyclic Rings: The synthesis of regioisomeric scaffolds, such as isoxazolo[5,4-b]pyridine (B12869864), has been reported and generally involves different cyclization strategies. researchgate.net For example, one approach involves the annulation of a pyridine ring onto a pre-functionalized isoxazole core. beilstein-journals.orgnih.gov Another key strategy is the intramolecular nucleophilic substitution of a nitro group on a 2-chloro-3-nitropyridine (B167233) derivative. beilstein-journals.orgbeilstein-journals.org The synthesis of related fused systems like pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines often starts from a functionalized pyridine, such as an aminopyridine or a hydrazinopyridine, which then undergoes condensation with appropriate reagents to build the new heterocyclic ring. nih.gov The synthesis of other fused systems, such as furo-pyridines and pyrrolo-pyridines, has also been extensively reviewed, providing a playbook for generating diverse heteroatom arrangements. ias.ac.inbohrium.com
Peripheral Functionalization for Supramolecular Assembly Applications
The introduction of specific functional groups onto the periphery of the this compound core can impart self-assembly properties, leading to the formation of ordered supramolecular structures. The pyridine and isoxazole nitrogens, as well as appended substituents, can act as hydrogen bond acceptors or metal coordination sites.
Hydrogen Bonding Motifs: The installation of hydrogen bond donors (e.g., -OH, -NH₂, -COOH) and acceptors is a primary strategy. For example, pyridyl-derived thiosemicarbazides are known to form extended supramolecular hydrogen bonding arrays. rsc.org The pyridine nitrogen itself is a good hydrogen bond acceptor. mdpi.com
Metal Coordination: The pyridine nitrogen is an excellent ligand for transition metals. mdpi.com By introducing additional chelating groups (e.g., another pyridine ring to form a bipyridine unit, or an imidazole (B134444) group), the scaffold can be designed to coordinate with metal ions like Cu(II) or Zn(II), forming discrete coordination complexes or extended metal-organic frameworks. acs.orgrsc.orgcityu.edu.hkresearchgate.net
π-π Stacking: The aromatic nature of the pyridyl-isoxazole core facilitates π-π stacking interactions, which can contribute to the stability of supramolecular assemblies. researchgate.net The introduction of extended aromatic substituents via cross-coupling reactions can enhance these interactions.
These functionalization strategies allow for the rational design of molecules that can self-organize into higher-order structures like helicates, sheets, or porous networks, with potential applications in materials science, catalysis, and molecular recognition. acs.orgrsc.orgcityu.edu.hk
Advanced Research Directions and Future Perspectives in Cyclobuta B Isoxazolo 4,5 E Pyridine Chemistry
Development of Novel and Sustainable Synthetic Routes
The synthesis of the Cyclobuta[b]isoxazolo[4,5-e]pyridine core presents a significant challenge that invites the development of innovative synthetic strategies. Current methodologies for constructing related fused heterocycles can provide a conceptual blueprint. For instance, the synthesis of isoxazolo[4,5-b]pyridines often involves either the annulation of an isoxazole (B147169) ring onto a pre-existing pyridine (B92270) or the formation of a pyridine ring from a functionalized isoxazole. nih.govresearchgate.netbeilstein-journals.orgosi.lv These approaches include intramolecular nucleophilic substitution of a nitro group, offering a pathway under mild conditions. nih.govbeilstein-journals.org
Future synthetic designs for this compound could diverge into two main pathways:
Late-Stage Cyclobutane (B1203170) Formation: This approach would involve first constructing the isoxazolo[4,5-e]pyridine core, followed by the annulation of the four-membered ring. Light-induced [2+2] photocycloadditions, a powerful tool for creating cyclobutane rings, could be employed by reacting a suitably functionalized isoxazolo[4,5-e]pyridine with an alkene. rsc.orgacs.org
Early-Stage Cyclobutane Integration: Alternatively, the synthesis could commence with a cyclobutane-fused pyridine (a cyclobutapyridine). This starting material could then undergo a series of reactions to build the fused isoxazole ring. For example, functionalization of the pyridine ring to introduce appropriate groups could facilitate a cyclization reaction to form the isoxazole moiety. nih.gov
A key focus in developing these routes will be sustainability. numberanalytics.com This involves utilizing modern synthetic methods such as microwave-assisted synthesis to accelerate reactions, employing flow chemistry for continuous and efficient production, and favoring green chemistry principles that minimize waste and use less hazardous reagents. numberanalytics.comacs.org For example, one-pot tandem reactions, which reduce the need for intermediate purification steps, could be developed. acs.orgacs.org
| Proposed Synthetic Strategy | Key Reaction Type | Potential Starting Materials | Relevant Precedents |
| Late-Stage Annulation | [2+2] Photocycloaddition | Functionalized Isoxazolo[4,5-e]pyridines, Alkenes | Synthesis of cyclobutane-fused pyridinyl sulfonyl fluorides rsc.org |
| Late-Stage Annulation | Tandem Ring-Opening/Cycloaddition | Thiazoline-fused 2-pyridones, Propargyl bromide | Synthesis of cyclobutane-fused thiazolino-2-pyridones diva-portal.orgacs.org |
| Early-Stage Integration | Isoxazole Ring Formation | Functionalized Cyclobutapyridines | Synthesis of isoxazolo[4,5-b]pyridines from 3-nitropyridines nih.govresearchgate.net |
Exploration of Unprecedented Reactivity and Transformations
The unique structural amalgamation in this compound—a strained four-membered ring fused to a bicyclic aromatic system—is expected to give rise to novel reactivity. The high ring strain of the cyclobutane moiety makes it susceptible to ring-opening reactions under thermal, photochemical, or catalytic conditions. pharmaguideline.commdpi.com This could provide a synthetic entry into a variety of functionalized isoxazolo-pyridine derivatives that are otherwise difficult to access.
Furthermore, the isoxazole ring itself is known to undergo fascinating rearrangements. The Boulton–Katritzky rearrangement, for example, has been observed in related isoxazolo[4,5-b]pyridine (B12869654) systems, leading to the formation of different heterocyclic cores. nih.gov The interplay between the strained cyclobutane and the reactive isoxazole could lead to unprecedented skeletal transformations. For instance, a selective ring-opening of the cyclobutane could trigger a subsequent rearrangement of the isoxazole, or vice versa, in a controlled cascade reaction. The system could also participate as a unique partner in cycloaddition reactions, such as an inverse-electron-demand hetero-Diels-Alder reaction, potentially leading to the exchange of the isoxazole core for a different heterocycle. rsc.orgnsf.gov
Computational Design of this compound Derivatives with Tailored Electronic Properties
Computational chemistry is an indispensable tool for modern chemical research, allowing for the prediction of molecular properties and the rational design of new functional molecules. numberanalytics.comiipseries.org For a novel system like this compound, computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), will be crucial. mdpi.comnih.gov
These theoretical calculations can provide deep insights into:
Electronic Structure: Predicting the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. This HOMO-LUMO gap is a key determinant of the molecule's electronic and optical properties. iipseries.orgnih.gov
Reactivity: Mapping the electron density and electrostatic potential can help predict sites of nucleophilic or electrophilic attack, guiding the exploration of the molecule's chemical reactivity. mdpi.com
Spectroscopic Properties: Computational methods can simulate UV-Vis and other spectra, which is invaluable for interpreting experimental data and confirming the synthesis of the target compound. nih.gov
A significant future direction will be the in silico design of derivatives. By computationally screening a virtual library of this compound molecules with various substituents at different positions, researchers can identify candidates with tailored electronic properties. This approach can accelerate the discovery of molecules optimized for specific applications, such as organic semiconductors, dyes for solar cells, or fluorescent probes, by fine-tuning their absorption/emission wavelengths and charge-transport characteristics. nih.govnih.gov
| Computational Method | Predicted Property | Application in Research |
| Density Functional Theory (DFT) | HOMO/LUMO energies, Electron density | Predicting stability, reactivity, and electronic behavior iipseries.orgmdpi.com |
| Time-Dependent DFT (TD-DFT) | Electronic excitation energies, UV-Vis spectra | Designing molecules with specific optical properties (e.g., color, fluorescence) nih.gov |
| Molecular Dynamics (MD) | Conformational preferences, Dynamic behavior | Understanding interactions with other molecules or in materials iipseries.org |
Integration into Complex Molecular Architectures and Materials Systems
The rigid and planar nature of the isoxazolo-pyridine system, combined with the three-dimensional character imparted by the fused cyclobutane, makes this compound a highly attractive building block for supramolecular chemistry and materials science. diva-portal.orgmsesupplies.com
Future research will likely explore its incorporation into larger, more complex systems:
Medicinal Chemistry: Fused heterocyclic scaffolds are cornerstones of drug discovery. mdpi.com The unique geometry of this compound could be used to create rigid molecular scaffolds that present functional groups in precise spatial orientations, potentially leading to highly selective interactions with biological targets.
Organic Electronics: Nitrogen-containing heterocycles are widely used in materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). msesupplies.com Derivatives of this compound could be synthesized and polymerized to form novel conjugated polymers. The defined structure could lead to materials with desirable properties such as high charge carrier mobility and specific light absorption/emission profiles.
Mechano-responsive Materials: The inherent strain of the cyclobutane ring could be exploited to create mechanophores. These are molecular units that respond to mechanical force with a specific chemical change, such as a color change or the release of a small molecule. Incorporating the this compound core into a polymer chain could lead to materials that signal stress or damage through a predictable ring-opening reaction.
Methodological Advances in Spectroscopic Characterization of Fused Systems
The unambiguous characterization of a novel, strained, and complex heterocyclic system like this compound will require a suite of advanced spectroscopic and analytical techniques. While standard methods like 1D NMR (¹H and ¹³C), IR, and mass spectrometry will provide initial data, they may be insufficient to fully elucidate the structure. mdpi.com
Future work will necessitate the application of more sophisticated methods:
Advanced NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY, HSQC, HMBC, and particularly NOESY, will be essential to establish through-bond and through-space correlations, confirming the connectivity and stereochemistry of the fused ring system.
High-Resolution Mass Spectrometry (HRMS): HRMS will be critical for confirming the elemental composition with high accuracy.
X-ray Crystallography: The ultimate proof of structure would come from single-crystal X-ray diffraction analysis. Obtaining suitable crystals of a novel compound can be a significant challenge, but the resulting data provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and solid-state packing.
Matrix Isolation Spectroscopy: For studying potentially reactive or unstable intermediates in the synthesis or decomposition of this strained system, matrix isolation IR spectroscopy is a powerful technique. It involves trapping the species of interest in an inert gas matrix (like neon or argon) at very low temperatures, allowing for its spectroscopic characterization. rsc.org This method, when combined with quantum chemical calculations, can be a formidable tool for identifying and understanding transient species. rsc.org
The exploration of this compound chemistry is poised to be a frontier in heterocyclic research, offering rich opportunities for discovery in synthesis, reactivity, and materials science.
Q & A
Basic Research Questions
Q. What are the primary synthetic strategies for constructing the cyclobuta[b]isoxazolo[4,5-e]pyridine core?
- Methodological Answer : The core structure is typically synthesized via:
- Annulation : Attaching an isoxazole fragment to a pyridine ring using K₂CO₃ and arylhydrazines, though this risks Boulton–Katritzky rearrangements leading to byproducts like triazoles .
- Friedlander Condensation : Efficient for ring formation under acidic conditions, but requires specific precursors (e.g., 3-nitropyridines) .
- Multicomponent Reactions : Eco-friendly one-pot approaches reduce synthetic steps and improve atom economy, as seen in dihydro-6H-chromeno-isoxazolopyridine hybrids .
Q. What spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- NMR Spectroscopy : Critical for confirming regiochemistry and substituent positions (e.g., distinguishing isoxazole vs. pyridine protons) .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, especially for chlorinated derivatives .
- X-ray Crystallography : Resolves structural ambiguities in fused-ring systems, as applied to related cobaltoceniumylamido-pyridinium complexes .
- HPLC-PDA : Ensures purity and monitors byproducts during scale-up .
Q. What are the common biological targets evaluated for this compound derivatives in medicinal chemistry?
- Methodological Answer :
- Antidiabetic Agents : In vitro α-amylase/α-glucosidase inhibition assays using chromeno-isoxazolopyridine hybrids, with IC₅₀ values compared to acarbose .
- Antiproliferative Activity : MTT assays on cancer cell lines (e.g., MCF-7, HepG2) to assess IC₅₀, with structural optimization for selectivity .
- Kinase Inhibition : JAK2 kinase assays for thrombocythemia treatment, validated via in vivo murine models showing reduced platelet counts .
Advanced Research Questions
Q. How do reaction conditions influence Boulton–Katritzky rearrangement byproducts during isoxazolo[4,5-b]pyridine synthesis?
- Methodological Answer :
- Base Selection : K₂CO₃ promotes cyclization but may trigger rearrangement to triazoles (e.g., inseparable mixtures of 12a and 13a in hydrazone cyclizations) .
- Temperature Control : Lower temperatures (0–5°C) reduce rearrangement rates, while higher temperatures favor byproduct formation .
- Protecting Groups : Arylhydrazones stabilize intermediates, but electron-withdrawing substituents on the aryl group can mitigate rearrangement .
Q. How can computational chemistry predict regioselectivity in hetero Diels-Alder cycloadditions relevant to isoxazolo[4,5-e]pyridine synthesis?
- Methodological Answer :
- Global Electrophilicity Index (GEI) : Calculates reactivity of diene/dienophile pairs to predict regioselectivity in cycloadditions forming isoxazolo-tetrazine hybrids .
- DFT Studies : Models transition states and charge distribution (e.g., Mulliken charges) to explain preference for [4,5-e] over [5,4-b] fusion .
- NBO Analysis : Identifies stabilizing interactions (e.g., hyperconjugation) influencing reaction pathways .
Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo models for this compound derivatives?
- Methodological Answer :
- Metabolic Stability Assays : Liver microsome studies to identify rapid clearance or metabolite interference .
- Pharmacokinetic Profiling : Adjust dosing regimens (e.g., sustained-release formulations) to align in vitro IC₅₀ with in vivo efficacy .
- Species-Specific Factors : Compare murine vs. human enzyme homology (e.g., JAK2 kinase) to explain differential responses .
Q. How do structural modifications at specific positions influence binding affinity to metabolic enzymes?
- Methodological Answer :
- Substituent Effects :
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) correlate substituent size/charge with binding pocket compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
